alpha-D-Gulopyranoside,methyl
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Overview
Description
Alpha-D-Gulopyranoside, methyl is a biochemical compound with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a derivative of glucose and belongs to the class of organic compounds known as glycosides. This compound is often used in biochemical research due to its unique properties and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Gulopyranoside, methyl can be synthesized through the glycosylation of glucose derivatives. One common method involves the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of alpha-D-Gulopyranoside, methyl often involves large-scale glycosylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Gulopyranoside, methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Alpha-D-Gulopyranoside, methyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: This compound is used to investigate the interactions between carbohydrates and proteins, particularly in the study of enzyme mechanisms.
Medicine: It is used in the development of glycoside-based drugs and as a reference compound in pharmacological studies.
Industry: Alpha-D-Gulopyranoside, methyl is used in the production of biodegradable materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of alpha-D-Gulopyranoside, methyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to changes in their activity and function. These interactions are crucial in biochemical pathways, such as glycosylation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-glucopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-mannopyranoside
Uniqueness
Alpha-D-Gulopyranoside, methyl is unique due to its specific stereochemistry and the presence of a methoxy group. This configuration allows it to interact differently with biological molecules compared to its isomers and other glycosides. Its unique properties make it a valuable tool in biochemical research and industrial applications .
Properties
CAS No. |
51223-62-2 |
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Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
HOVAGTYPODGVJG-BIVRFLNRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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